![molecular formula C21H23N5O2 B2363941 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2309752-69-8](/img/structure/B2363941.png)
4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
“4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide”, commonly known as MPPEB, is a chemical compound that has been the subject of increasing interest. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular formula of MPPEB is C21H23N5O2, and its molecular weight is 377.448. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Anticancer Potential
The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Hedgehog Signaling Inhibition
Hedgehog (Hh) signaling plays a critical role in embryonic development and tissue homeostasis. Inhibition of Hh signaling has therapeutic implications for cancer and other diseases4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has been explored as an Hh antagonist, potentially disrupting aberrant signaling pathways .
Indole Derivatives and Biological Activity
Indole derivatives exhibit diverse biological activities. While not directly related to the compound, understanding its indole moiety can provide insights. For instance, indole-3-acetic acid is a plant hormone derived from tryptophan. Investigating the compound’s indole scaffold may reveal additional pharmacological properties .
Polyheterocyclic Chemistry
The compound’s complex structure involves multiple heterocyclic rings. Researchers interested in polyheterocyclic chemistry may explore its synthesis and reactivity. Novel polyheterocyclic compounds often find applications in materials science, drug discovery, and catalysis .
Photophysical Properties
Studying the compound’s photophysical properties, such as absorption and emission spectra, fluorescence, and quantum yield, can inform its potential as a fluorescent probe or sensor. These properties are crucial for applications in bioimaging and molecular detection .
Drug Delivery Systems
Given its structural features, the compound could serve as a building block for drug delivery systems. Researchers may investigate its conjugation with targeting ligands or encapsulation within nanoparticles. Such systems enhance drug solubility, stability, and targeted delivery to specific tissues .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets and cause a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
4-morpholin-4-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(18-6-8-19(9-7-18)25-12-14-28-15-13-25)24-20(16-26-22-10-11-23-26)17-4-2-1-3-5-17/h1-11,20H,12-16H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWWWSHVMDPAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide |
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